6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile
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Overview
Description
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, connected to a hexanenitrile chain. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-3-fluorophenol with 6-bromohexanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated in situ, attacks the bromohexanenitrile, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Amines: From the reduction of the nitrile group.
Carboxylic Acids: From the oxidation of the nitrile group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile is utilized in various scientific research applications, including:
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: For studying the interactions of small molecules with biological targets.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile depends on its application. In pharmaceutical research, it may act as a ligand binding to specific molecular targets, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: A precursor in the synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile.
6-Bromohexanenitrile: Another precursor used in the synthesis.
6-(4-Chloro-3-fluoro-phenoxy)hexanenitrile: A similar compound with a chloro substituent instead of bromo.
Uniqueness
This compound is unique due to the specific combination of bromo and fluoro substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
6-(4-bromo-3-fluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJESYOZUOWEEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCC#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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